6-Sulfanilamidoindazole

Beschreibung

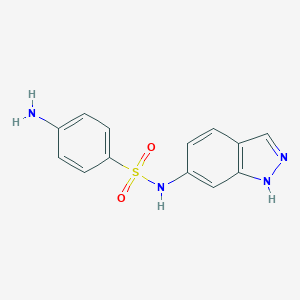

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-(1H-indazol-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNLIVBLEZDLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160183 | |

| Record name | 6-Sulfanilamidoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13744-68-8 | |

| Record name | 4-Amino-N-1H-indazol-6-ylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13744-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Sulfanilamidoindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013744688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Sulfanilamido)indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Sulfanilamidoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(indazol-6-yl)-4-aminobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Derivatization of 6 Sulfanilamidoindazole

Approaches to 6-Sulfanilamidoindazole Synthesis

The synthesis of this compound has been reported as part of a broader investigation into a series of sulfanilamidoindazole isomers. acs.org The general synthetic strategy involves a two-step process starting from the corresponding aminoindazole.

The initial step is the acylation of 6-aminoindazole with p-acetylsulfanilyl chloride. This reaction yields the N-acetylated intermediate, 6-acetylsulfanilamidoindazole. The purpose of the acetyl group is to protect the aromatic amino group of the sulfanilamide (B372717) moiety during the initial coupling reaction.

The second and final step is the deacetylation of the intermediate. This is typically achieved by acid hydrolysis. For instance, heating the 6-acetylsulfanilamidoindazole in a solution of 20% alcoholic hydrogen chloride effectively removes the acetyl group, yielding the final product, this compound. acs.org The crude product can then be purified by recrystallization from a suitable solvent system, such as 50% acetic acid or alcohol, to obtain the compound with a reported melting point of 195-196°C. acs.org

A summary of the reported physical and analytical data for this compound and its acetylated precursor is provided in the table below.

| Compound Name | Molecular Formula | Melting Point (°C) |

| 6-Acetylsulfanilamidoindazole | C15H14N4O3S | 245-246 |

| This compound | C13H12N4O2S | 195-196 |

This table presents the molecular formula and melting points for this compound and its acetylated intermediate as reported in the literature. acs.org

Chemical Modifications and Analog Design

The this compound scaffold serves as a versatile template for further chemical modifications. The design of new analogs is often driven by the desire to enhance biological activity, improve pharmacokinetic properties, or explore novel mechanisms of action. Key strategies include N-acylation and the introduction of bioisosteric replacements for the sulfonamide group.

N-acylated sulfonamides are a significant class of derivatives that have shown a range of biological activities. karger.comresearchgate.net The acylation of the sulfonamide nitrogen can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its interaction with biological targets. While specific N-acylated derivatives of this compound are not extensively detailed in the reviewed literature, the general principle of N-acylation is a well-established strategy in sulfonamide chemistry. karger.comresearchgate.netnih.gov This approach has been used to develop compounds with potential anti-inflammatory and antitumor properties. nih.gov The synthesis of such derivatives would typically involve the reaction of this compound with various acylating agents, such as acyl chlorides or anhydrides, to introduce different functional groups at the sulfonamide nitrogen.

A more advanced strategy in analog design involves the use of bioisosteres to replace key functional groups. Sulfonimidamides have emerged as promising bioisosteric replacements for sulfonamides. karger.com A bioisostere is a chemical substituent that can be interchanged with another substituent in a molecule without causing a significant change in its biological activity. The sulfonimidamide group mimics the tetrahedral geometry and electronic properties of the sulfonamide group but offers different hydrogen-bonding patterns and physicochemical characteristics.

The synthesis of sulfonimidamide-based analogs can be complex. karger.com A general approach involves the conversion of a sulfonyl chloride to a sulfinate salt, which is then transformed into an N-acyl sulfinamide. Subsequent chlorination followed by amination yields the desired N-acylated sulfonimidamide. karger.com This strategy has been applied to create analogs of other sulfonamide-containing drugs, and it represents a viable approach for generating novel derivatives of this compound. karger.com N-acylated sulfonimidamides have also been investigated as potential bioisosteres for carboxylic acids. karger.com

Structure-Activity Relationship (SAR) Studies for Sulfonamide Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule relates to its biological activity. wikipedia.orggardp.org For sulfonamide-based compounds, SAR studies have been instrumental in optimizing their therapeutic potential. tandfonline.comnih.gov These studies typically involve the systematic modification of different parts of the molecule and the evaluation of the resulting analogs in biological assays.

Key areas of modification in the sulfonamide scaffold include:

The Aromatic Rings: The nature and position of substituents on the aryl rings can significantly impact activity. For example, in some series of bis-aryl sulfonamides, the introduction of specific substituents on the phenyl rings was found to be crucial for their immune-stimulating properties. nih.gov Similarly, in the context of anti-inflammatory benzimidazoles, substitutions at the C6 position were shown to modulate activity. nih.gov

The Sulfonamide Linker: The sulfonamide group itself is a critical pharmacophore. Modifications to this group, such as N-acylation or replacement with bioisosteres like sulfonimidamides, can fine-tune the compound's electronic and steric properties, leading to altered binding affinities and biological responses. karger.comtandfonline.com

These SAR studies provide a rational basis for the design of new sulfonamide derivatives with improved potency, selectivity, and pharmacokinetic profiles. gardp.orgtandfonline.com

Pharmacological Characterization of 6 Sulfanilamidoindazole Induced Arthritis

Establishment and Manifestations of Arthritogenic Effects

The administration of 6-Sulfanilamidoindazole triggers a predictable inflammatory response primarily targeting the articular and periarticular tissues of the extremities. This response allows for the systematic study of the onset, progression, and resolution of acute arthritis.

The this compound-induced arthritis model is typically established in rats through oral administration of the compound. nih.gov Research protocols have involved daily administration of this compound for a period of up to four weeks to observe the full spectrum of pathological changes. nih.gov This method induces a condition characterized as an acute, self-limiting arthritis and periarthritis. um.es The model is considered a distinct type of chemically-induced inflammation, differing from those with a primary immunological basis. um.es

The development of articular lesions following this compound administration follows a distinct and well-documented timeline. The inflammatory process can be characterized in several phases, from development to resolution.

The initial phase of developing arthritis is evident by day 4. nih.gov Histological examinations at one week reveal the presence of exudative synovitis and periarthritis in the affected joints, such as the ankle. nih.gov The arthritis is considered fully developed by day 8. nih.gov

By the second week of administration, the pathology progresses to include the formation of granulation tissue accompanied by angiogenesis and periosteal new bone formation. nih.gov Studies have noted that after two weeks of treatment, the ankle swelling begins to diminish and is significantly reduced by four weeks into a recovery period (post-administration). nih.gov The inflammation enters a declining phase by day 12, approximately five days after the cessation of administration. nih.gov By the fourth week of continuous administration, the affected area is characterized by marked fibrosis. nih.gov The reversible nature of the lesions is a key feature of this model, as the arthritis does not progress to a chronic phase, and affected joints can return to a nearly normal appearance after a recovery period of 4 to 12 weeks. nih.gov

Table 1: Timeline of Articular Lesion Progression in this compound-Induced Arthritis

| Time Point | Key Pathological Findings | Stage of Arthritis |

|---|---|---|

| Day 4 | Onset of inflammatory response. nih.gov | Developing |

| 1 Week | Exudative synovitis and periarthritis. nih.gov | Developing/Established |

| Day 8 | Arthritis is fully developed. nih.gov | Fully Developed |

| 2 Weeks | Granulation tissue formation, angiogenesis, periosteal new bone formation. nih.gov | Peak Pathology |

| Day 12 | Inflammation begins to decline (post-administration). nih.gov | Declining |

| 4 Weeks | Marked fibrosis of the affected area. nih.gov | Resolution/Fibrotic |

Beyond the localized joint inflammation, the administration of this compound induces notable systemic pathological changes. nih.gov These systemic effects include arteritis (inflammation of the arteries) and serositis (inflammation of serous membranes). nih.govum.esnih.gov

Arterial changes are observed in the periarticular and periosteal tissues of the affected ankles. nih.gov These alterations include subendothelial insudation in small arteries and medial fibrinoid degeneration in medium-sized arteries during the first two weeks, progressing to intimal thickening and medial hypertrophy by the fourth week. nih.gov Similar vascular changes are frequently found in organs such as the liver, thyroid glands, and lungs, and occasionally in other tissues. nih.gov

Acute inflammation of serous tissues, including the mesentery, mediastinum, and the capsules of the spleen and thymus, is also a characteristic finding. nih.gov This serositis can sometimes be accompanied by arteritis. nih.gov Additionally, treatment with this compound has been associated with follicular hyperplasia of the thyroid glands and changes in the pituitary, which are thought to be related to the compound's effect on thyroid hormone production. nih.gov

Table 2: Systemic Pathologies Associated with this compound Administration

| Systemic Effect | Tissues and Organs Affected | Associated Pathological Features |

|---|---|---|

| Arteritis | Periarticular tissues, liver, thyroid glands, lungs, various other organs. nih.gov | Subendothelial insudation, medial fibrinoid degeneration, intimal thickening, medial hypertrophy. nih.gov |

| Serositis | Mesentery, mediastinum, capsule of the spleen, capsule of the thymus. nih.gov | Acute inflammation, sometimes accompanied by arteritis. nih.gov |

| Endocrine Changes | Thyroid glands, pituitary gland. nih.gov | Follicular hyperplasia of the thyroid. nih.gov |

Histopathological and Morphological Assessments of Articular and Systemic Responses

Microscopic examination of affected tissues provides detailed insight into the cellular and structural changes that define this compound-induced arthritis. These assessments reveal a specific pattern of inflammation and tissue reaction in both articular and systemic sites.

The histopathological hallmark of the acute phase of this compound-induced arthritis is an exudative synovitis and an exudative or edematous periarthritis. nih.govum.esnih.gov This is characterized by the leakage of fluid, plasma proteins, and inflammatory mediators into the synovial membrane and surrounding tissues. nih.govnih.gov A distinguishing feature of this model, when compared to immunologically-induced arthritis models, is the lack of remarkable neutrophil infiltration in the inflammatory lesions. um.esnih.gov The inflammatory response is primarily confined to the synovium and the tissues immediately surrounding the joint. nih.gov

As the condition progresses, typically by the second week of induction, there is a marked formation of granulation tissue within the affected joint areas. nih.govnih.gov This tissue is rich in new blood vessels (angiogenesis), indicating a proliferative and repair response. nih.gov Concurrently, a significant periosteal reaction occurs, leading to the formation of new bone by the periosteum, the membrane covering the outer surface of bones. nih.govnih.gov This periosteal reactive bone formation contributes to the morphological changes observed in the affected joints during the peak phase of the disease. nih.gov Following the acute phase, these proliferative changes eventually give way to fibrosis as the lesion resolves. nih.govnih.gov

Absence of Neutrophil Infiltration and Bone/Cartilage Destruction

A defining histopathological feature of this compound-induced arthritis in rat models is the lack of significant neutrophil infiltration into the inflamed tissues. nih.govum.es This characteristic distinguishes it from other experimental arthritis models, such as adjuvant and type-II collagen-induced arthritis, where neutrophil influx is a prominent feature. um.es The inflammatory response is characterized primarily by exudative synovitis and periarthritis. nih.govum.es

Furthermore, the arthritis model is notably non-destructive to articular cartilage and bone. um.es Instead of the erosive processes seen in conditions like rheumatoid arthritis, the pathological changes involve reactive bone formation. nih.govum.es Histological examination reveals periosteal new bone formation during the active phase of the condition, which is not accompanied by destructive events like pannus invasion. um.esnih.gov This makes the this compound model relevant for studying inflammatory reactive osteogenesis rather than joint destruction. um.es

Microscopic Analysis of Non-Articular Organs (Liver, Thyroid Gland, Lungs, Kidneys, Pancreas, Nervous System)

The administration of this compound induces systemic pathological changes beyond the joints. Arteritis, characterized by vascular inflammation, is a common finding in several non-articular organs.

Liver, Lungs, and Thyroid Gland: Arterial changes are frequently observed in the liver, lungs, and thyroid glands of affected animals. nih.gov In the liver, administration of the compound has also been associated with the depletion of liver glycogen. nih.gov

Thyroid Gland: Beyond arteritis, the thyroid gland may exhibit follicular hyperplasia, a change thought to be related to the compound's effect on depressing thyroid hormone production. nih.gov

Kidneys: Under specific conditions of endotoxin (B1171834) challenge in this compound-sensitized rats, fibrin (B1330869) thrombi have been observed in the glomerular capillaries. nih.govnih.gov

Other Tissues: Acute inflammation of serous tissues (serositis), such as the mesentery, mediastinum, and the capsules of the spleen and thymus, has also been documented and is sometimes accompanied by arteritis. nih.gov

Specific microscopic analyses of the pancreas and nervous system are not detailed in the reviewed research.

Recovery Kinetics and Reversibility of this compound-Induced Arthritis

The arthritis induced by this compound is an acute and self-limiting condition. um.esnih.govnih.gov Studies demonstrate a clear and relatively rapid recovery process following cessation of the compound's administration.

Resolution of Ankle Swelling and Plasma Fibrinogen Levels

Key clinical and serological markers of inflammation normalize during the recovery period. Administration of this compound leads to hyperfibrinogenemia, a state of elevated plasma fibrinogen, which precedes the clinical signs of arthritis. nih.gov Following the treatment period, these markers resolve in a predictable timeframe.

Plasma Fibrinogen: Elevated levels of plasma fibrinogen typically normalize within two weeks of the recovery period. nih.govum.es

Ankle Swelling: The visible swelling of the ankles diminishes and is largely resolved by the fourth week of the recovery period. nih.govum.es

Table 1: Timeline for Resolution of Key Arthritis Markers

| Marker | Normalization Period |

|---|---|

| Elevated Plasma Fibrinogen | ~ 2 Weeks |

Long-Term Histological Outcomes

Histopathological examination confirms the reversible nature of the arthritis. While some residual effects like fibrosis and the newly-formed periosteal bone can be seen two weeks into the recovery period, active inflammatory lesions are no longer detectable at this point. nih.govum.es Over a longer duration, the joint tissues show remarkable recovery. By 4 to 12 weeks into the recovery period, the ankles regain an almost normal histological appearance. nih.govum.es These findings demonstrate that the this compound-induced condition does not progress into a chronic phase and is fully reversible. nih.govum.es

Immunopathological Mechanisms and Systemic Interactions

Endotoxin Sensitization and Associated Pathophysiological Cascades

A significant systemic effect of this compound administration is a pronounced sensitization to bacterial endotoxin. nih.govnih.gov In treated rats, doses of endotoxin that are non-lethal to control animals can cause death in a high percentage of subjects. nih.gov This induced sensitivity is not a result of impaired endotoxin detoxification or a blockade of the reticuloendothelial system. nih.gov

The lethal outcome in sensitized animals challenged with endotoxin is believed to be driven by disseminated intravascular coagulation (DIC). nih.gov This cascade is evidenced by:

A simultaneous decrease in plasma fibrinogen concentration and an increase in fibrin degradation products following the endotoxin challenge. nih.gov

The deposition of fibrin thrombi in the glomerular capillaries of the kidneys, a hallmark of the generalized Shwartzman reaction. nih.govnih.gov

This sensitization is also associated with metabolic disturbances, including a reduction in plasma glucose concentration. nih.govnih.gov Pre-treatment with heparin or glucocorticoids has been shown to offer protection against the lethal effects of endotoxin in these sensitized animals. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Endotoxin |

| Fibrinogen |

| Glucocorticoids |

| Heparin |

Comparative and Predictive Studies in Arthritis Research Utilizing 6 Sulfanilamidoindazole Models

Differential Responses to Immunosuppressive Agents, Protease Inhibitors, and Antioxidants

Early studies investigating the pharmacological profile of this model revealed that the arthritis was not suppressed by immunosuppressive agents. um.es This suggests that the inflammatory cascade triggered by 6-sulfanilamidoindazole may be less dependent on the adaptive immune responses that are central to models like collagen-induced arthritis.

Similarly, treatment with protease inhibitors was found to be ineffective in mitigating the arthritic symptoms in this model. um.es This finding indicates that the pathological processes driven by 6-SAI may not heavily rely on the enzymatic activity of proteases that are targeted by these inhibitors.

However, the model has shown sensitivity to other types of compounds. For instance, the immunomodulating compound HWA 486 (leflunomide) has been evaluated in the 6-SAI arthritis model, indicating its utility for testing agents with mixed immunomodulatory and anti-inflammatory properties. nih.gov

Table 1: Reported Efficacy of Different Agent Classes in this compound-Induced Arthritis

| Agent Class | Reported Efficacy in 6-SAI Model | Implication |

|---|---|---|

| Immunosuppressive Agents | Not effective um.es | Inflammatory pathway may be less dependent on adaptive immunity. |

| Protease Inhibitors | Not effective um.es | The role of targeted proteases in the pathogenesis may be limited. |

| Antioxidants (Superoxide Dismutase) | Not effective um.es | The contribution of oxidative stress may differ from other arthritis models. |

| Immunomodulating Agents (e.g., Leflunomide) | Evaluated nih.gov | Model is responsive to agents with complex mechanisms of action. |

Comparative Analysis with Other Experimental Arthritis Models (e.g., Adjuvant Arthritis, Type-II Collagen-Induced Arthritis)

The this compound-induced arthritis model is considered a distinct entity when compared to more commonly used models like Adjuvant Arthritis (AA) and Type-II Collagen-Induced Arthritis (CIA). um.es These differences are crucial for selecting the appropriate model for a specific research question.

Adjuvant arthritis, induced by immunization with Freund's Complete Adjuvant, is characterized by a robust, systemic inflammatory response with a significant immunological component, including a strong T-cell-mediated response. nih.gov In contrast, 6-SAI arthritis is an acute, self-limiting condition and appears to be less dependent on the adaptive immune system, as evidenced by its resistance to immunosuppressive agents. um.es

Type-II collagen-induced arthritis is a widely accepted model for studying the autoimmune aspects of rheumatoid arthritis, as it involves an immune response specifically targeting type II collagen, a major component of articular cartilage. nih.gov The pathogenesis of CIA is heavily reliant on both T-cell and B-cell responses. The 6-SAI model does not involve immunization with a specific joint-related antigen and is therefore not a model of autoimmunity in the same vein as CIA.

Table 2: Comparative Features of Experimental Arthritis Models

| Feature | This compound-Induced Arthritis | Adjuvant Arthritis (AA) | Type-II Collagen-Induced Arthritis (CIA) |

|---|---|---|---|

| Inducing Agent | This compound (chemical) | Freund's Complete Adjuvant (immunological) | Type-II Collagen in adjuvant (autoimmune) |

| Nature of Disease | Acute, self-limiting um.es | Acute to chronic, systemic inflammation nih.gov | Chronic, progressive autoimmunity nih.gov |

| Key Pathological Feature | Exudative synovitis and periarthritis without significant neutrophil infiltration um.es | Robust cellular infiltration, pannus formation, bone erosion nih.gov | Synovitis, pannus formation, cartilage and bone destruction nih.gov |

| Immunological Basis | Likely innate immunity, not primarily adaptive um.es | Strong T-cell mediated immunity nih.gov | Autoimmunity to type-II collagen (T-cell and B-cell dependent) nih.gov |

Strain-Specific Susceptibility and Resistance in Rodent Models

Research has demonstrated a variable susceptibility and resistance to the development of this compound-induced arthritis among different inbred strains of rats. This variability underscores the significant role of genetic background in the pathogenesis of this chemically-induced arthritis.

Studies have shown that the susceptibility to 6-SAI arthritis is not directly linked to the major histocompatibility complex (MHC). This is a noteworthy distinction from other experimental models of rat arthritis where resistance is often related to the MHC. The genetic background of the inbred rat strains appears to be a major determinant in the susceptibility to arthritis induced by this compound.

Influence of Co-morbidities on Arthritogenic Response (e.g., Alloxan-Induced Diabetes)

The interplay between metabolic diseases and inflammatory conditions is a critical area of research. The this compound model has been utilized to explore the influence of co-morbidities such as diabetes on the arthritogenic response.

An early study investigated the influence of alloxan-induced diabetes on the inflammatory outcomes in 6-SAI arthritis. physiology.org The findings from such studies are important for understanding how underlying metabolic dysregulation can modulate inflammatory processes in the joints. Alloxan-diabetic rats reportedly show a suppression of certain types of inflammation, and pretreatment with insulin (B600854) can restore the normal inflammatory response. physiology.org This suggests a role for insulin in modulating inflammatory pathways, which could have implications for the presentation and severity of arthritis in diabetic individuals.

Evaluation of Novel Anti-Inflammatory and Analgesic Agents

The this compound-induced arthritis model serves as a valuable tool for the in vivo screening and evaluation of novel anti-inflammatory and potentially analgesic compounds. researchgate.netresearchgate.net Its acute and reproducible nature makes it suitable for assessing the efficacy of new chemical entities.

One example of its application is the testing of the novel anti-inflammatory agent CGP 28237. nih.gov Such studies help to characterize the pharmacological profile of new drugs and their potential for treating inflammatory joint diseases. The model has also been used to evaluate the effects of the immunomodulating compound HWA 486. nih.gov

Furthermore, the model is referenced in studies evaluating the anti-arthritic activity of natural products, such as the ethanol (B145695) root extract of Aganosma dichotoma. This highlights its utility in the broader field of drug discovery from natural sources.

Table 3: Examples of Novel Agents Evaluated in the this compound Arthritis Model

| Agent | Class | Significance of Evaluation |

|---|---|---|

| CGP 28237 | Anti-inflammatory agent nih.gov | Demonstrates the model's utility for screening new anti-inflammatory drugs. nih.gov |

| HWA 486 (Leflunomide) | Immunomodulating compound nih.gov | Shows the model can be used to test agents with mixed mechanisms of action. nih.gov |

| Ethanol root extract of Aganosma dichotoma | Natural product extract | Indicates the model's application in the field of natural product drug discovery. |

Expanded Biological Activities of Sulfonamide Derivatives in Medicinal Chemistry

Antimicrobial Applications

Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and remain relevant in treating various bacterial infections. nih.gov Their derivatives are often preferred for infections caused by strains like Staphylococcus aureus that have developed resistance to other antibiotics, such as methicillin. nih.govnih.gov

Antibacterial Efficacy Against Pathogenic Strains (e.g., Staphylococcus aureus)

While the broader class of sulfonamides has been extensively studied for antibacterial properties, specific efficacy data for 6-sulfanilamidoindazole against pathogenic strains like Staphylococcus aureus is not detailed in the available scientific literature. Research on other sulfonamide derivatives has shown potent activity against both methicillin-resistant S. aureus (MRSA) and methicillin-susceptible S. aureus (MSSA), highlighting the potential of the sulfanilamide (B372717) core structure. nih.govnih.gov For instance, studies on different derivatives have determined Minimum Inhibitory Concentration (MIC) values against various clinical isolates of S. aureus. nih.gov However, equivalent quantitative data for this compound is not presently available.

Antineoplastic and Antiproliferative Investigations

The sulfanilamide structural motif is recognized as a bioactive unit that has been incorporated into various derivatives exhibiting strong anti-tumor activity. researchgate.net This has prompted investigations into sulfonamide analogs as potential anticancer agents.

Discovery of Antitumor Sulfonamide Analogs

The development of novel sulfonamide hybrids and analogs is an active area of research aimed at producing compounds with greater therapeutic effectiveness against cancer. researchgate.net Scientists have synthesized numerous derivatives and evaluated their ability to inhibit the growth of various human carcinoma, leukemia, and lymphoma cells. nih.gov While the broader class of sulfonamides is under investigation for antineoplastic properties, specific research detailing the discovery of this compound as a primary antitumor agent is limited.

In Vitro Cell Line Cytotoxicity and Proliferation Assays

In vitro cytotoxicity assays are fundamental tools for evaluating the potential of chemical compounds as anticancer agents. nih.govresearchgate.net These tests measure the effect of a compound on cell viability and proliferation in various cancer cell lines. nih.gov Common assays include the MTT assay, which measures cell metabolic activity, and lactate (B86563) dehydrogenase (LDH) assays, which detect membrane damage by measuring markers leaked from the cytoplasm. nih.govnih.gov

Detailed reports from in vitro cytotoxicity and proliferation assays specifically for this compound against a panel of cancer cell lines are not available in the current body of literature. Therefore, quantitative data such as IC₅₀ (half-maximal inhibitory concentration) values for this particular compound have not been established.

Molecular Targets and Signaling Pathways (e.g., WNT/β-catenin pathway, PCNA)

Identifying the molecular targets and signaling pathways affected by a compound is crucial to understanding its mechanism of action as a potential anticancer drug.

WNT/β-catenin pathway : The Wnt/β-catenin signaling pathway is critical in cell development and, when aberrantly activated, is a major contributor to tumorigenesis in many types of cancer. mdpi.comnih.gov The pathway's activation leads to the accumulation and nuclear translocation of the β-catenin protein, which then activates target genes that promote cell proliferation, such as c-myc and cyclin D1. nih.gov The inhibition of this pathway is considered a promising strategy for cancer therapy. mdpi.com There is currently no direct evidence in the scientific literature to suggest that this compound specifically targets or modulates the WNT/β-catenin signaling pathway.

Proliferating Cell Nuclear Antigen (PCNA) : PCNA is a protein that forms a ring-shaped clamp around DNA and is essential for DNA replication and repair. nih.govmdpi.com Due to its central role in these processes, PCNA is a critical non-oncogenic mediator that supports cancer growth, making it an attractive target for cancer therapeutics. nih.gov Inhibitors of PCNA can disrupt its interactions with other proteins, inhibit DNA replication, and potentially sensitize cancer cells to other chemotherapy agents. nih.gov At present, there are no studies that have investigated or demonstrated an inhibitory effect of this compound on PCNA.

Immunomodulatory Properties (Beyond Arthritis Model)

While this compound is noted for its role in inducing experimental arthritis in animal models for the study of anti-inflammatory drugs, the broader class of sulfonamides exhibits significant immunomodulatory potential that is not confined to joint inflammation. nih.govnih.gov The term "immunomodulatory" refers to the ability to modify or regulate the immune system's response, a characteristic distinct from broad immunosuppression. taylorandfrancis.comnih.gov

Research into various sulfonamide derivatives has revealed effects on key components of the immune system. For instance, certain sulfonamides have been shown to activate T lymphocytes, specifically CD4+ and CD8+ T cells, which are crucial for cell-mediated immunity. tandfonline.com Studies on this compound-induced arthritis in rats, while focused on the joints, have also revealed systemic immunological changes. These include significant alterations in the total haemolytic complement activity in the serum during the developing and active phases of inflammation. nih.gov Administration of this compound also leads to changes in serum protein concentrations, such as decreased albumin and increased beta globulins, and elevations in complement titers, indicating a broad impact on the systemic immune and inflammatory response. nih.gov

Furthermore, the mechanism of action for some sulfonamide derivatives involves the modulation of critical signaling pathways, such as the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is fundamental to immune cell function and cytokine signaling. nih.gov This capacity to influence cytokine pathways, such as those involving Interleukin-6 (IL-6), is a key area of investigation for autoimmune and inflammatory conditions beyond arthritis. mdpi.comdovepress.com

Table 1: Observed Immunomodulatory Effects of Sulfonamide Derivatives

| Effect | Compound/Class | Key Findings |

|---|---|---|

| T-Lymphocyte Activation | Sulfonamide Derivatives | Demonstrated activation of CD4+ and CD8+ T lymphocytes. tandfonline.com |

| Complement System Modulation | This compound | Significantly increased total haemolytic complement activity during developing (69%) and fully developed (42%) arthritis. nih.gov |

| Cytokine Pathway Modulation | Sulfonamide Derivatives | Potential to modulate the JAK/STAT signaling pathway, which is crucial for cytokine response. nih.gov |

| Systemic Protein Response | This compound | Caused decreased serum albumin and increased beta globulin concentrations. nih.gov |

Other Emerging Therapeutic Potentials

The structural versatility of the sulfonamide functional group has established it as a "privileged scaffold" in medicinal chemistry, leading to a wide range of pharmacological activities. nih.govtandfonline.com This has spurred research into novel applications for sulfonamide derivatives in various diseases, including cancer and viral infections. researchgate.netajchem-b.com

Anticancer Activity: Sulfonamide derivatives have been explored for their anticancer properties, which often stem from their ability to inhibit specific enzymes that are overexpressed in cancer cells. researchgate.netajchem-b.com One of the primary targets is carbonic anhydrase (CA), an enzyme involved in the regulation of pH in and around tumor cells. researchgate.netpexacy.com By inhibiting CA, sulfonamides can disrupt the tumor microenvironment, potentially hindering cancer cell growth and proliferation. Some derivatives have shown significant toxicity to cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values as low as 1.93 μM. tandfonline.com

Antiviral Activity: The potential of sulfonamides extends to the treatment of viral infections. nih.govijpsjournal.com Research has demonstrated that certain derivatives possess antiviral properties, inhibiting the replication of various viruses. researchgate.netajchem-b.com The mechanisms can be diverse, including the inhibition of viral enzymes crucial for the replication cycle, such as neuraminidase in the influenza virus, or interfering with viral RNA synthesis. frontiersin.orgmdpi.com For example, some compounds have shown the ability to reduce viral load and inhibit viral internalization. mdpi.com

Cardiovascular and Other Applications: The sulfonamide moiety is a component of various drugs with cardiovascular applications, including thiazide and loop diuretics. wikipedia.org However, some sulfonamide derivatives, specifically the sulfonylurea class used in diabetes treatment, have been associated with an increased risk of adverse cardiovascular events. nih.govnih.gov This highlights the importance of structural modifications in determining the biological activity and safety profile of new derivatives. tandfonline.com Ongoing research aims to develop novel sulfonamides with improved efficacy and reduced side effects for a multitude of conditions, including ocular diseases, and liver and kidney disorders. nih.gov

Table 2: Emerging Therapeutic Applications of Sulfonamide Derivatives

| Therapeutic Area | Target/Mechanism | Example Findings |

|---|---|---|

| Anticancer | Carbonic Anhydrase Inhibition | Inhibition of CA disrupts the tumor microenvironment. researchgate.netpexacy.com |

| Cytotoxicity | Certain derivatives show toxicity to HepG2 and MCF-7 cancer cell lines (IC50 from 1.93 μM). tandfonline.com | |

| Antiviral | Enzyme Inhibition | Potential to inhibit key viral enzymes like neuraminidase. frontiersin.org |

| Replication Inhibition | Can interfere with viral RNA synthesis and reduce viral load. mdpi.commdpi.com | |

| Cardiovascular | Diuresis | The sulfonamide group is present in thiazide and loop diuretics. wikipedia.org |

| Diabetes (Sulfonylureas) | Associated with increased risk of cardiovascular events, guiding future drug design. nih.govnih.gov |

Computational and Advanced Research Methodologies for 6 Sulfanilamidoindazole and Analogs

In Silico Drug Design and Discovery Approaches

Computer-Aided Drug Design (CADD) has accelerated the process of identifying and optimizing new therapeutic agents by reducing the time and cost associated with drug discovery. For compounds like 6-Sulfanilamidoindazole and its derivatives, these methods are invaluable for exploring potential biological targets, predicting efficacy, and understanding structure-activity relationships.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the target is unknown. It relies on the knowledge of molecules that are known to be active. A pharmacophore model, which defines the essential steric and electronic features required for biological activity, can be generated from these active compounds. This model is then used as a query to screen databases for other molecules that share these features.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be performed. This approach involves docking candidate molecules into the binding site of the target protein to predict their binding affinity and orientation. Molecular docking algorithms score the interactions, such as hydrogen bonds and hydrophobic contacts, to rank the compounds. For a compound like this compound, SBVS could be used to screen for potential interactions with enzymes involved in inflammatory pathways, given its known arthritogenic properties.

The following table outlines a typical workflow for virtual screening.

Table 1: Typical Virtual Screening Workflow

| Step | Description | Methodology |

|---|---|---|

| 1. Target/Ligand Preparation | The 3D structure of the protein target is prepared, or a set of known active ligands is selected. | For SBVS, a crystal structure is obtained from a database (e.g., PDB) and optimized. For LBVS, active compounds are used to build a pharmacophore model. |

| 2. Compound Library Preparation | A large database of small molecules is prepared for screening. | Compound libraries (e.g., ZINC15, PubChem) containing millions of molecules are formatted for docking. |

| 3. Screening | Docking or pharmacophore searching is performed. | In SBVS, molecules are docked into the target's active site using software like AutoDock Vina. In LBVS, the library is filtered based on the pharmacophore model. |

| 4. Hit Identification & Refinement | Top-scoring compounds ("hits") are selected and analyzed. | Hits are ranked by docking scores or fitness scores. Further analysis, like binding free energy calculations, can be used for refinement. |

Molecular Dynamics Simulations in Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed, atomic-level insights into the stability and dynamics of a ligand-target complex. By simulating the behavior of the complex in a virtual physiological environment (including water and ions), researchers can assess the stability of the binding pose predicted by docking, observe conformational changes in the protein or ligand, and calculate binding free energies.

For a sulfonamide compound, MD simulations can reveal how it interacts with key amino acid residues within the binding site of a target enzyme. This information is critical for understanding the mechanism of action and for designing more potent and selective analogs. Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Table 2: Key Analyses in Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. | A stable RMSD plot indicates that the complex has reached equilibrium and is structurally stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible or rigid regions of the protein upon ligand binding. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Changes in Rg can suggest that the ligand binding has caused the protein to become more compact or to unfold. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over the simulation time. | Identifies key interactions that contribute to the stability of the complex. |

| Binding Free Energy (MM-PBSA/GBSA) | A post-simulation calculation to estimate the binding affinity between the ligand and the protein. | Provides a more accurate prediction of binding strength than docking scores alone. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based drug design approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The fundamental principle of QSAR is that the structural properties of a molecule (e.g., its size, shape, and electronic properties) determine its biological effect.

To build a QSAR model, molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that relates the descriptors to the activity. This model can then be used to predict the activity of new, untested compounds. For analogs of this compound, a QSAR model could be developed to predict their pro-inflammatory or anti-inflammatory potential based on structural modifications.

Table 3: Common Molecular Descriptors Used in QSAR

| Descriptor Type | Examples | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition of the molecule without geometric information. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Volume, Radius of Gyration | Describes the 3D spatial arrangement of the atoms. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Dipole Moment | Describes properties related to the molecule's electronic and hydrophobic character. |

Systems Biology Approaches in Inflammation Modeling

Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems. Given that this compound is known to induce an acute inflammatory reaction, systems biology provides a framework for modeling the intricate network of cells and molecules involved in this response.

Mathematical Models of Immune Responses

Mathematical modeling is a powerful tool for exploring the dynamics of the immune system. These models can simulate the complex interactions between different immune cells, cytokines, and pathogens, providing insights that are difficult to obtain from experiments alone. Often, these models are constructed using a series of ordinary differential equations (ODEs), where each equation describes the change in the concentration of a particular cell type or molecule over time.

These models can be used to simulate the immune response to a stimulus, such as the introduction of an arthritogenic compound like this compound. By adjusting parameters within the model, researchers can explore hypotheses about how the compound triggers an inflammatory cascade, for example, by promoting the activation of certain immune cells or the production of specific inflammatory mediators.

Table 4: Example Components of a Simplified Immune Response Model

| Variable | Represents | Role in the Model |

|---|---|---|

| A(t) | Antigen or inflammatory stimulus (e.g., this compound) | The initial trigger of the immune response. Its concentration may decrease over time as it is cleared. |

| M(t) | Macrophages (Innate Immune Cells) | Activated by the stimulus, they produce pro-inflammatory cytokines. |

| T(t) | T-cells (Adaptive Immune Cells) | Activated by macrophages, they can differentiate and coordinate a more specific response. |

| C(t) | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Signaling molecules that amplify the inflammatory response by activating other immune cells. |

Pathway Analysis of Inflammatory Mediators (Cytokines, Chemokines)

Pathway analysis is a key component of systems biology that helps to identify the biological pathways, networks, and processes that are most affected in a given condition. When an inflammatory response is triggered by a compound like this compound, numerous signaling pathways are activated, leading to the production of inflammatory mediators such as cytokines and chemokines.

Studies on sulfonamide-induced inflammation suggest the involvement of key pro-inflammatory cytokines. Pathway analysis tools use gene expression data (from microarrays or RNA-seq) or proteomics data to map the observed changes onto known biological pathways, such as the NF-κB, JAK/STAT, or MAPK signaling pathways. This allows researchers to visualize the network of interactions and identify central "hub" molecules that may be critical to the inflammatory process. For this compound-induced arthritis, this analysis could reveal the specific cytokine and chemokine networks that drive the recruitment of immune cells to the joints and mediate the resulting inflammation and tissue changes.

Table 5: Key Inflammatory Mediators and Associated Pathways

| Mediator | Function in Inflammation | Associated Signaling Pathway(s) |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | A major pro-inflammatory cytokine; promotes cell recruitment, fever, and apoptosis. | NF-κB, MAPK |

| Interleukin-6 (IL-6) | A pleiotropic cytokine with both pro- and anti-inflammatory roles; involved in the acute phase response. | JAK/STAT, MAPK |

| Interleukin-1 beta (IL-1β) | A potent pro-inflammatory cytokine; activates other inflammatory mediators. | NF-κB, MAPK |

| Chemokines (e.g., IL-8, CCL2) | Mediate the directed migration (chemotaxis) of immune cells to the site of inflammation. | G-protein coupled receptor pathways |

| Complement System Proteins | A cascade of proteins that enhances the ability of antibodies and phagocytic cells to clear pathogens and damaged cells. | Complement Cascade |

Advanced Analytical and Spectroscopic Techniques in Structural Elucidation and Purity Assessment

The unambiguous determination of the chemical structure and the purity of a synthesized compound like this compound are critical for its potential application in any field. A suite of advanced analytical and spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would be essential. ¹H NMR would provide information about the number and chemical environment of protons, including the characteristic signals for the aromatic protons on both the indazole and benzene (B151609) rings, as well as the protons of the amine and sulfonamide groups. ¹³C NMR would complement this by identifying the number of unique carbon atoms and their hybridization states. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in establishing the connectivity between protons and carbons, thus confirming the precise substitution pattern of the sulfanilamido group on the indazole ring.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula (C₁₃H₁₂N₄O₂S). Furthermore, fragmentation patterns observed in the mass spectrum (e.g., from techniques like tandem mass spectrometry or MS/MS) can offer valuable structural information by showing how the molecule breaks apart, which can help to confirm the connectivity of the sulfanilamido and indazole moieties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine and the N-H of the indazole ring, the S=O stretching of the sulfonamide group, and the C=C and C-H vibrations of the aromatic rings. These data provide a qualitative confirmation of the compound's functional group composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of a compound. A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products. The purity is typically determined by measuring the area of the peak corresponding to the compound of interest as a percentage of the total peak area in the chromatogram.

X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. While no published crystal structure for this compound is readily available, this method would provide unequivocal proof of its structure if suitable crystals could be obtained.

Hypothetical Spectroscopic Data for this compound

Since specific experimental data is not available, the following table presents hypothetical, yet expected, spectroscopic data for this compound based on the analysis of similar structures.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons on both rings, NH₂ protons, and the indazole NH proton. |

| ¹³C NMR | Resonances for all 13 carbon atoms, with distinct chemical shifts for aromatic and substituted carbons. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₃H₁₂N₄O₂S. |

| IR Spectroscopy | Characteristic absorption bands for N-H, S=O, and aromatic C-H and C=C bonds. |

Future Directions in this compound Research

While the current body of research on this compound is limited, its chemical structure suggests several promising avenues for future investigation, particularly within the realm of medicinal chemistry and materials science.

Exploration of Biological Activity: The indazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors used in cancer therapy. The sulfanilamide (B372717) moiety is a classic antibacterial pharmacophore. The combination of these two scaffolds in this compound makes it a compelling candidate for screening against a variety of biological targets. Future research could focus on:

Anticancer Activity: Investigating the potential of this compound and its analogs as inhibitors of protein kinases that are implicated in cancer cell proliferation and survival.

Antimicrobial Activity: Although the era of sulfonamide antibiotics has been largely superseded, the emergence of drug-resistant microbial strains warrants the exploration of novel sulfonamide-containing compounds. This compound could be tested against a panel of clinically relevant bacteria and fungi.

Anti-inflammatory Activity: Some indazole derivatives have demonstrated anti-inflammatory properties. Given that this compound has been used to induce an inflammatory response in animal models, understanding its mechanism of action could lead to the design of related compounds with therapeutic anti-inflammatory effects.

Development of Analogs and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound analogs would be a logical next step. Modifications could be made to both the indazole and the sulfanilamide portions of the molecule to explore how these changes affect biological activity. This would involve:

Substitution at different positions of the indazole and benzene rings.

Modification of the sulfonamide linker.

N-alkylation or N-arylation of the indazole ring.

These SAR studies would be crucial for identifying more potent and selective compounds for a given biological target.

Computational Modeling and Drug Design: In conjunction with synthetic and biological studies, computational approaches can accelerate the drug discovery process. Molecular docking studies could be employed to predict the binding of this compound and its analogs to the active sites of various target proteins. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the chemical structures of the analogs with their biological activities, providing insights for the design of new, more effective compounds.

Materials Science Applications: Indazole-containing compounds have also been explored for their applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as corrosion inhibitors. The specific electronic and structural properties of this compound could be investigated to determine its potential in these or other materials-related applications.

Q & A

Q. Methodological considerations :

- Genetic profiling : Use PCR-based genotyping to confirm strain backgrounds.

- Experimental controls : Include both susceptible and resistant strains to isolate genetic vs. environmental factors .

- Ethical alignment : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify strain selection .

Advanced: What analytical approaches resolve contradictions in proposed mechanisms of 6-SAI-induced inflammation?

Answer:

Conflicting hypotheses (e.g., immune-mediated vs. metabolic pathways) require:

- Comparative analysis : Replicate key studies while controlling variables like diet, housing conditions, and administration routes .

- Multi-omics integration : Combine transcriptomics (to identify upregulated inflammatory genes) and metabolomics (to rule out uric acid involvement) .

- Peer review : Engage experts in immunology and pharmacology to assess methodological flaws (e.g., confounding variables in histopathology scoring) .

Q. Table 2: Contradictory Findings in 6-SAI Mechanisms

Basic: What are the critical components of a research proposal for 6-SAI studies?

Answer:

- Hypothesis formulation : Use the PICO framework (Population: rat strains; Intervention: 6-SAI dosing; Comparison: resistant vs. susceptible strains; Outcome: arthritis severity) .

- Literature review : Follow PRISMA guidelines to ensure reproducibility and avoid selection bias .

- Ethical compliance : Address animal welfare protocols (e.g., pain management, sample size justification) .

Advanced: How can researchers ensure reproducibility in 6-SAI experimental protocols?

Answer:

- Detailed documentation : Specify buffer compositions (e.g., phosphate-buffered saline pH 7.4) and storage conditions for 6-SAI solutions .

- Blinded assessments : Use independent pathologists for histopathology scoring to reduce observer bias .

- Data transparency : Publish raw data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.